Glauberite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

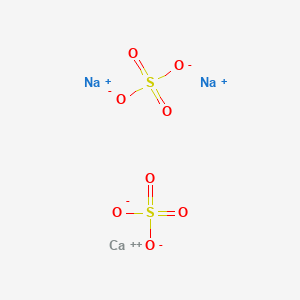

Glauberite is a monoclinic sodium calcium sulfate mineral with the formula Na2Ca(SO4)2 . It was first described in 1808 for material from the El Castellar Mine, Villarrubia de Santiago, Toledo, Castile-La Mancha, Spain . It was named for the extracted Glauber’s salts after the German alchemist Johann Rudolf Glauber (1604–1668) . This compound often forms in continental and marine evaporite deposits, but may also form from hydrothermal deposits .

Synthesis Analysis

This compound often forms in continental and marine evaporite deposits, but may also form from hydrothermal deposits, as mineral sublimates deposited near fumaroles, in amygdules in basalt, and in nitrate deposits in arid climates . The microstructure evolution of this compound under different leaching conditions has been studied . The research subjects were specimens of cylindrical this compound core, obtained from a bedded salt deposit buried more than 1000 m underground in the Yunying salt formation, China .Molecular Structure Analysis

This compound is a special rock, with the main components of sodium sulfate (water-soluble) and calcium sulfate (slightly water-soluble) . The microstructure evolution (or leaching) of this compound in solution is a complicated process of dissolution-crystallization interaction .Chemical Reactions Analysis

The dissolution and internal structure evolution of this compound during in-situ mining have been unique and challenging . This uniqueness indicates the complexity of mineral dissolutions, whereas the challenge represents the characterization of pore development and evolution during the dissolution processes .Physical And Chemical Properties Analysis

This compound is a special rock, with the main components of sodium sulfate (water-soluble) and calcium sulfate (slightly water-soluble) . The microstructure evolution (or leaching) of this compound in solution is a complicated process of dissolution-crystallization interaction . The concentration and temperature of solutions significantly influenced the evolutions of pore size, porosity, and specific surface area of this compound .Scientific Research Applications

Geophysical Prospecting : Glauberite deposits are explored using geoelectrical methods, specifically electrical resistivity tomography. This technique helps in identifying this compound deposits, which are sensitive to weathering and often not visible on the surface (Guinea, Playà, Rivero, & Salvany, 2014).

Sedimentology : The study of this compound-halite associations in the Zaragoza Gypsum Formation reveals insights into ancient sodium sulfate deposits and their sedimentological significance (Salvany, García‐Veigas, & Ortí, 2007).

Spectroscopy : Vibrational spectroscopic studies of this compound have been conducted using scanning electron microscopy, energy-dispersive X-ray analysis, and infrared and Raman spectroscopy. These studies provide detailed insights into its chemical composition and characteristics (López, Frost, Xi, & Scholz, 2013).

Evaporite Deposits : Research on the formation of this compound deposits in various regions, such as the Kara Bogaz Gulf, highlights the diverse ways this compound can form, influenced by chemical environments and diagenetic processes (Chilingar, 1956).

Playa this compound Deposition : The study of modern this compound deposits in the Karinga Creek drainage system shows textures and fabrics reflecting both syndeposition with gypsum and early diagenetic replacement processes (Arakel & Cohen, 1991).

Mechanical Properties : Experimental research on the uniaxial compressive mechanical properties of this compound helps understand its characteristics as a soft rock, influencing mining and extraction methods (Xu Suguo, 2012).

Cement Industry : this compound has been used as a set controlling and strength accelerating agent in cement, improving the early strength of slag-clinker blends (Shao-dong Wang, 1990).

Geophysical Exploration : Magnetic and gravity methods are applied to explore sodium sulfate deposits, with this compound being a key mineral in these investigations (Afshar, Norouzi, Moradzadeh, & Riahi, 2018).

Solution Mining : Studies on solution mining of this compound discuss the technology's progress, the advantages and disadvantages of in-situ fragmentation leaching, and prospects for future research (Rong Kuanwe, 2014).

Infrared Emission Spectroscopy : This method has been used to study phase transformations of this compound and other sulfate minerals at various temperatures, offering insights into metastable forms and reversible transformations (Vassallo & Finnie, 1992).

Microstructural Evolution : Research on the microstructure evolution of this compound under different leaching conditions provides valuable information on its weakening mechanism, particularly in mining and geological contexts (Chen, Zhang, Shang, & Meng, 2018).

Dissolution Process Studies : Investigations into the dissolution process and internal structure of this compound offer critical insights for in-situ solution mining and recovery of mineral resources (Yu, Liang, & Liu, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The study focused on the microstructure evolution of glauberite and its weakening mechanism under different leaching conditions . The research subjects were specimens of cylindrical this compound core, obtained from a bedded salt deposit buried more than 1000 m underground in the Yunying salt formation, China . The results showed that when the specimens were immersed in solution at low temperature, due to hydration impurities, cracks appeared spontaneously at the center of the disc and the solution then penetrated the specimens via these cracks and dissolved the minerals around the crack lines .

properties

IUPAC Name |

calcium;disodium;disulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2Na.2H2O4S/c;;;2*1-5(2,3)4/h;;;2*(H2,1,2,3,4)/q+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYZGFUUDAQXRBT-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.